molecular formula C19H12Cl3N3O B2505846 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-56-7

2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2505846
CAS No.: 339028-56-7
M. Wt: 404.68
InChI Key: MLDNTNLJZORLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C19H12Cl3N3O and its molecular weight is 404.68. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives for their performance as inhibitors against mild steel corrosion in acidic conditions. These compounds showed high inhibition effectiveness, attributing their performance to the chemical structure that facilitates adsorption on the metal surface. This research integrates chemical, electrochemical, and computational methods to substantiate the inhibitors' efficacy, offering insights into designing novel corrosion inhibitors for industrial applications (Saady et al., 2021).

Antimicrobial Activity

Bhuva et al. (2015) synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their biological activity against various bacterial and fungal strains. The study discovered that some derivatives exhibited moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bhuva et al., 2015).

Antineoplastic Agents

Potikha and Brovarets (2020) explored the synthesis of imidazo[2,1-a]pyridine derivatives and their antitumor activity. One compound, in particular, demonstrated high antitumor potential across various human cancer cell lines, suggesting the value of these derivatives in cancer research and potential therapeutic applications (Potikha & Brovarets, 2020).

Antiviral Activity

The anti-HIV activity of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines was investigated by Chimirri et al. (1994), where derivatives showed in vitro activity against the HIV virus. This study opens avenues for further research into imidazo[4,5-b]pyridine derivatives as potential antiviral agents (Chimirri et al., 1994).

Optical and Electronic Applications

Research by Zedan et al. (2020) on pyrazolo[4,3-b]pyridine derivatives revealed their structural, optical, and diode characteristics. The study provided insights into their applications in electronic devices and photosensors, indicating the broad applicability of these compounds beyond biomedical research (Zedan et al., 2020).

Mechanism of Action

Target of Action

Related compounds have been shown to interact withsodium channel proteins . These proteins play a crucial role in the generation and propagation of action potentials in neurons and muscle cells.

Mode of Action

It’s known that related compounds can act asantagonists to their target proteins , which means they bind to the proteins and inhibit their normal function.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-14-5-2-1-4-13(14)19-24-18-17(6-3-9-23-18)25(19)26-11-12-7-8-15(21)16(22)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNTNLJZORLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.